Piperazine, 1-[2-(1-naphthalenyl)ethyl]-
Description
Contextual Significance of the Piperazine (B1678402) Scaffold in Chemical Biology and Medicinal Chemistry
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds. Its significance stems from several key properties:
Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the modulation of a compound's solubility, lipophilicity, and basicity. This versatility is crucial for optimizing the pharmacokinetic profile of a drug candidate.
Structural Versatility: The piperazine core can act as a rigid linker between different pharmacophoric groups, orienting them in a specific spatial arrangement for optimal interaction with biological targets.
Biological Activity: The piperazine moiety is a core component of a wide array of approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, antihistamine, and anticancer agents. nih.govnih.gov
Historical Perspective on Naphthalene-Substituted Piperazine Derivatives in Research
The exploration of naphthalene-substituted piperazine derivatives has a notable history in the quest for novel therapeutic agents. The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, offers a larger, more lipophilic surface area compared to a simple phenyl ring, which can lead to enhanced binding affinity for certain biological targets.
Early research into arylpiperazines, including those with naphthalene substituents, often focused on their interactions with neurotransmitter receptors in the central nervous system. For instance, compounds like 1-(1-Naphthyl)piperazine (1-NP) have been studied for their effects on serotonergic pathways, acting as ligands for various serotonin (B10506) (5-HT) receptor subtypes. wikipedia.org These investigations have been instrumental in the development of compounds for psychiatric and neurological disorders.
Over time, the research scope for naphthalene-piperazine derivatives has broadened significantly, with studies exploring their potential as:
Antimicrobial Agents: Certain derivatives have shown activity against various bacterial and fungal strains.
Anticancer Agents: The cytotoxic properties of some naphthalene-piperazine compounds have been investigated against various cancer cell lines.
Efflux Pump Inhibitors: Some derivatives have been explored for their ability to reverse multidrug resistance in bacteria by inhibiting efflux pumps. nih.gov
Current Research Trends and Unaddressed Challenges Pertaining to Piperazine, 1-[2-(1-naphthalenyl)ethyl]-
A comprehensive review of current scientific literature reveals a notable lack of specific research focused exclusively on Piperazine, 1-[2-(1-naphthalenyl)ethyl]-. While the broader class of naphthalene-substituted piperazines continues to be an active area of investigation, this particular isomer remains largely uncharacterized in terms of its biological activity and potential therapeutic applications.
Current Research Trends in Related Compounds:
The current research landscape for the broader class of naphthalene-piperazine derivatives is focused on several key areas:
Target-Specific Drug Design: Researchers are designing derivatives with high affinity and selectivity for specific biological targets, such as certain G-protein coupled receptors or enzymes, to minimize off-target effects.
Dual-Activity Ligands: There is growing interest in developing single molecules that can modulate multiple targets, which may offer enhanced therapeutic efficacy for complex diseases. For example, some naphthylpiperazines have been investigated for their dual activity as 5-HT1D antagonists and serotonin reuptake inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the naphthalene and piperazine moieties are being conducted to understand how structural changes influence biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.
Unaddressed Challenges:
The primary unaddressed challenge concerning Piperazine, 1-[2-(1-naphthalenyl)ethyl]- is the fundamental lack of published research. Key questions that remain unanswered include:
Synthesis: While general methods for the synthesis of N-substituted piperazines are well-established, specific optimization and characterization for the synthesis of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- are not readily available in the literature. organic-chemistry.org
Biological Activity: The pharmacological profile of this compound is currently unknown. There is no publicly available data on its potential biological targets, efficacy, or mechanism of action.
Future research efforts are needed to synthesize and evaluate the biological activity of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- to determine if it possesses any unique properties that would warrant further investigation as a potential therapeutic agent or research tool.
Structure
3D Structure
Properties
CAS No. |
59698-44-1 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-(2-naphthalen-1-ylethyl)piperazine |
InChI |
InChI=1S/C16H20N2/c1-2-7-16-14(4-1)5-3-6-15(16)8-11-18-12-9-17-10-13-18/h1-7,17H,8-13H2 |
InChI Key |
CFUGQTBWJIZKLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for Piperazine, 1 2 1 Naphthalenyl Ethyl
Established Synthetic Routes for Piperazine (B1678402), 1-[2-(1-naphthalenyl)ethyl]-
The traditional synthesis of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- typically follows well-established pathways in organic chemistry, which can be broadly categorized into stepwise and convergent strategies.
Stepwise Synthesis from Precursors
Stepwise synthesis is a linear approach where the final molecule is assembled sequentially. The most common method for synthesizing the target compound is the N-alkylation of a piperazine ring with a suitable naphthalenylethyl electrophile.
This process generally involves two primary pathways:
Direct Alkylation: The most straightforward method involves the direct reaction of piperazine with a 1-(2-haloethyl)naphthalene, such as 1-(2-chloroethyl)naphthalene (B15307) or 1-(2-bromoethyl)naphthalene. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. To avoid dialkylation, an excess of piperazine can be used, or a mono-protected piperazine derivative, such as N-Boc-piperazine, can be employed, followed by a deprotection step. nih.gov
Reductive Amination: An alternative stepwise route involves the reductive amination of 1-naphthaleneacetaldehyde (B1315119) with piperazine. This two-step, one-pot process first involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the final product.
Table 1: Comparison of Stepwise Synthetic Routes
| Method | Precursors | Key Reagents | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Alkylation | Piperazine, 1-(2-haloethyl)naphthalene | Base (e.g., K₂CO₃, Et₃N) | Polar aprotic solvent (e.g., DMF, Acetonitrile), Heat | Simple, readily available precursors | Potential for dialkylation, requires control of stoichiometry |
| Reductive Amination | Piperazine, 1-Naphthaleneacetaldehyde | Reducing agent (e.g., NaBH(OAc)₃) | Chlorinated solvent (e.g., DCE) | High selectivity for mono-alkylation | Aldehyde precursor may be less stable or accessible |
Convergent Synthetic Strategies
Convergent synthesis involves preparing different fragments of the target molecule independently and then coupling them in the final stages. For Piperazine, 1-[2-(1-naphthalenyl)ethyl]-, this is a less common but viable approach. A representative convergent strategy would involve reacting N-[2-(1-naphthalenyl)ethyl]ethylenediamine with a reagent that can provide a two-carbon unit to facilitate the cyclization and formation of the piperazine ring. This method is generally more applicable to the synthesis of more complex, substituted piperazine analogues where building the ring is a key strategic step. researchgate.net
Table 2: Conceptual Comparison of Synthetic Strategies
| Strategy | Description | Application to Target Compound |
|---|---|---|
| Stepwise (Linear) | Precursors are assembled in a sequential order. | Highly common; involves attaching the naphthalenylethyl side chain to a pre-formed piperazine ring. |
| Convergent | Key fragments of the molecule are synthesized separately and then joined. | Less common for this specific structure; would involve forming the piperazine ring with the side chain already attached to a diamine precursor. |
Advanced Synthetic Approaches and Methodological Innovations
Recent advancements in synthetic chemistry have introduced more efficient and sustainable methods applicable to the synthesis of Piperazine, 1-[2-(1-naphthalenyl)ethyl]-.
Microwave-Assisted Synthesis of Piperazine, 1-[2-(1-naphthalenyl)ethyl]-
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. nih.gov The N-alkylation of piperazine with 1-(2-haloethyl)naphthalene is particularly amenable to this technology. Microwave irradiation can dramatically reduce reaction times from several hours or days to just minutes, often leading to higher yields and cleaner reaction profiles. nih.gov The efficient and uniform heating provided by microwaves overcomes the energy barrier for the reaction more effectively than conventional heating methods. journal-vniispk.ru
Table 3: Comparison of Conventional vs. Microwave-Assisted N-Alkylation
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Typically 6-24 hours | Typically 5-30 minutes |
| Temperature | Bulk heating, potential for thermal gradients | Uniform, rapid heating |
| Yield | Moderate to good | Often higher due to reduced side reactions |
| Energy Consumption | Higher | Lower |
Data is representative of typical N-alkylation reactions found in the literature. nih.govnih.gov
Green Chemistry Principles in the Synthesis of Piperazine, 1-[2-(1-naphthalenyl)ethyl]-
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. msu.edu These principles can be applied to the synthesis of the target compound in several ways.
Atom Economy: Designing synthetic routes to maximize the incorporation of all materials used in the process into the final product. Reductive amination, for instance, can offer high atom economy. msu.edu
Use of Safer Solvents: Replacing traditional, hazardous solvents like dimethylformamide (DMF) or chlorinated solvents with more environmentally benign alternatives such as ethanol (B145695), isopropanol, or water. researchgate.net
Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. For instance, phase-transfer catalysts can be used in the N-alkylation reaction to improve efficiency and avoid harsh conditions. firp-ula.org
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis is also considered a greener approach due to its significant reduction in reaction time and energy consumption. researchgate.net
Table 4: Application of Green Chemistry Principles
| Principle | Application to Synthesis | Example |
|---|---|---|
| Waste Prevention | Choose reactions that generate minimal byproducts. | Utilizing a catalytic process instead of stoichiometric reagents. firp-ula.org |
| Safer Solvents | Avoid halogenated solvents or high-boiling point polar aprotic solvents. | Performing the N-alkylation in ethanol instead of DMF. researchgate.net |
| Energy Efficiency | Minimize energy requirements. | Employing microwave irradiation to drastically shorten reaction times. |
| Atom Economy | Maximize the incorporation of reactant atoms into the final product. | Favoring addition reactions like reductive amination where most atoms are retained. msu.edu |
Stereoselective Synthesis and Chiral Resolution for Piperazine, 1-[2-(1-naphthalenyl)ethyl]- Analogues
While Piperazine, 1-[2-(1-naphthalenyl)ethyl]- is an achiral molecule, the synthesis of its chiral analogues is of significant interest, particularly in medicinal chemistry where enantiomers can exhibit different pharmacological activities. nih.gov Chirality can be introduced by adding substituents on the piperazine ring or on the ethyl linker.
Methods for obtaining enantiomerically pure analogues include:
Chiral Pool Synthesis: Starting with enantiomerically pure precursors, such as chiral amino acids or diamines, to construct the piperazine ring.
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other during a key synthetic step.
Chiral Resolution: Separating a racemic mixture of a chiral analogue. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.
The synthesis and separation of enantiomers are crucial as they can have distinct biological properties, with one enantiomer often being more potent or having a better safety profile than the other. nih.gov
Table 5: Strategies for Synthesizing Chiral Analogues
| Strategy | Description |
|---|---|
| Asymmetric Synthesis | Utilizes chiral starting materials, reagents, or catalysts to directly produce an enantiomerically enriched product. |
| Chiral Resolution | Separates a 50:50 mixture of enantiomers (racemate) into its individual components. |
| Diastereomeric Salt Formation | A racemic base is reacted with a chiral acid (or vice versa) to form diastereomeric salts, which can be separated by crystallization. |
| Chiral Chromatography | Utilizes a chiral stationary phase to physically separate enantiomers based on their differential interactions. |
Optimization of Reaction Conditions and Yield for Piperazine, 1-[2-(1-naphthalenyl)ethyl]-
Achieving a high yield and purity of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- necessitates the careful optimization of several reaction parameters. For both N-alkylation and reductive amination pathways, variables such as stoichiometry of reactants, choice of solvent, reaction temperature, and catalyst play a crucial role.
In the N-alkylation approach, a key parameter to control is the molar ratio of piperazine to the naphthalenylalkyl halide. Utilizing a significant excess of piperazine is a common strategy to favor mono-alkylation and minimize the formation of the undesired N,N'-disubstituted by-product. The choice of base and solvent is also critical. A non-nucleophilic base is preferred to avoid competing reactions with the alkyl halide. The solvent should be selected to ensure solubility of the reactants and facilitate the reaction, with polar aprotic solvents often being a suitable choice. Temperature can be adjusted to control the reaction rate, with higher temperatures generally leading to faster reactions but potentially more side products.
For the reductive amination pathway, the choice of reducing agent is a primary consideration. Mild reducing agents are often preferred to selectively reduce the intermediate iminium ion without affecting other functional groups. The pH of the reaction medium can also influence the rate of both iminium ion formation and reduction. The reaction temperature and pressure (if a gaseous reducing agent like hydrogen is used with a catalyst) are also important parameters to optimize for maximizing the yield and selectivity of the desired product.
Below are interactive data tables illustrating the potential impact of varying reaction conditions on the yield of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- based on general principles of these reaction types.
Table 1: Optimization of N-Alkylation Conditions
| Piperazine:Halide Ratio | Base | Solvent | Temperature (°C) | Theoretical Yield (%) |
| 1:1 | K₂CO₃ | Acetonitrile | 80 | 45 |
| 3:1 | K₂CO₃ | Acetonitrile | 80 | 75 |
| 5:1 | K₂CO₃ | Acetonitrile | 80 | 85 |
| 5:1 | Et₃N | Dichloromethane | 25 | 60 |
| 5:1 | K₂CO₃ | Dimethylformamide | 100 | 90 |
Table 2: Optimization of Reductive Amination Conditions
| Reducing Agent | Solvent | Catalyst | Temperature (°C) | Theoretical Yield (%) |
| NaBH(OAc)₃ | 1,2-Dichloroethane | None | 25 | 90 |
| NaBH₃CN | Methanol | None | 25 | 85 |
| H₂ | Methanol | Pd/C | 25 | 95 |
| H₂ | Ethanol | Raney Ni | 50 | 88 |
| NaBH₄ | Methanol | None | 0 | 70 |
Synthetic Challenges and Strategies for Overcoming Limitations in Piperazine, 1-[2-(1-naphthalenyl)ethyl]- Production
The production of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- is not without its challenges. A primary obstacle in the N-alkylation of piperazine is the potential for dialkylation , where the naphthalenylethyl group attaches to both nitrogen atoms of the piperazine ring. This leads to a mixture of mono- and di-substituted products, complicating the purification process and reducing the yield of the desired compound. A common strategy to mitigate this is the use of a large excess of piperazine, which statistically favors the mono-substituted product. nih.gov An alternative approach involves the use of a mono-protected piperazine, such as N-Boc-piperazine. researchgate.net The protecting group is then removed in a subsequent step to yield the final product.
Another significant challenge can be the purification of the final product from unreacted starting materials and by-products. Chromatographic techniques are often employed for this purpose, which can be costly and time-consuming on a large scale. Careful optimization of the reaction to minimize by-product formation is therefore a crucial strategy for simplifying purification.
The stability and availability of starting materials can also pose limitations. For instance, in the reductive amination pathway, the corresponding naphthalenyl aldehyde may be prone to oxidation or other side reactions. Ensuring the purity and stability of the starting materials is essential for a successful and reproducible synthesis.
Finally, scalability of the chosen synthetic route is a critical consideration for industrial production. Reactions that are high-yielding and straightforward on a laboratory scale may present unforeseen challenges when scaled up. Therefore, process development and optimization are essential to ensure a robust and economically viable manufacturing process.
Advanced Structural Characterization and Conformational Analysis of Piperazine, 1 2 1 Naphthalenyl Ethyl
Detailed Spectroscopic Elucidation of Piperazine (B1678402), 1-[2-(1-naphthalenyl)ethyl]- (beyond basic identification)
Spectroscopic analysis is fundamental to understanding the nuanced structural features of Piperazine, 1-[2-(1-naphthalenyl)ethyl]-. Techniques beyond simple identification allow for a thorough investigation of its conformational properties and electronic environment.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight
High-resolution NMR spectroscopy is a powerful tool for probing the solution-state conformation of Piperazine, 1-[2-(1-naphthalenyl)ethyl]-. The piperazine ring typically adopts a chair conformation, which is a dynamic equilibrium of two chair forms that interconvert via ring inversion. nih.gov This process, along with the rotation around the C-N bonds, influences the appearance of the NMR spectrum. nih.govrsc.org
In the ¹H NMR spectrum, distinct signals are expected for the protons of the naphthalene (B1677914) ring, the ethyl linker, and the piperazine ring. The aromatic protons of the naphthalene moiety typically appear in the downfield region (δ 7.0-8.5 ppm). The ethyl group protons and the piperazine ring protons are observed in the upfield aliphatic region (δ 2.5-3.5 ppm). Due to the chair conformation, the eight piperazine protons can be resolved into four distinct signals at low temperatures, corresponding to the axial and equatorial protons on each of the four methylene (B1212753) groups. nih.gov
Temperature-dependent NMR studies can provide quantitative data on the energy barriers associated with these conformational changes. rsc.org As the temperature increases, the rate of ring inversion increases, leading to the broadening and eventual coalescence of the signals for the axial and equatorial protons into a single time-averaged signal. nih.gov The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process, providing insight into the flexibility of the piperazine scaffold in this specific molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Piperazine, 1-[2-(1-naphthalenyl)ethyl]- Note: These are predicted values based on typical ranges for similar structures.
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene | Aromatic CH | 7.0 – 8.5 | 123 – 134 |
| Naphthalene | Quaternary C | N/A | 130 – 135 |
| Ethyl Linker | -CH₂-Naphthyl | ~3.2 | ~33 |
| Ethyl Linker | -CH₂-Piperazine | ~2.8 | ~58 |
| Piperazine | -CH₂- (N-substituted) | ~2.7 | ~53 |
| Piperazine | -CH₂- (NH) | ~3.0 | ~45 |
Advanced Mass Spectrometry for Structural Confirmation and Fragment Analysis
Advanced mass spectrometry (MS) techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), are crucial for confirming the molecular weight and elucidating the fragmentation pathways of Piperazine, 1-[2-(1-naphthalenyl)ethyl]-. xml-journal.net In positive ion mode, the molecule readily forms a protonated molecular ion [M+H]⁺.
Collision-induced dissociation (CID) of the [M+H]⁺ ion reveals characteristic fragmentation patterns that provide structural information. The fragmentation of piperazine analogues is often dominated by cleavages of the C-N bonds within the piperazine ring and the bonds connecting the substituent to the ring. xml-journal.netresearchgate.net
Key fragmentation pathways for Piperazine, 1-[2-(1-naphthalenyl)ethyl]- are expected to include:
α-cleavage adjacent to the piperazine nitrogen, leading to the scission of the ethyl linker. This can result in the formation of a stable naphthylmethyl cation (m/z 141) or related fragments.
Cleavage of the piperazine ring itself. This process typically yields characteristic fragment ions with m/z values corresponding to portions of the piperazine ring, such as ions at m/z 56 and m/z 70. xml-journal.net
Loss of the entire piperazine moiety , resulting in a fragment corresponding to the protonated 1-vinylnaphthalene.
The precise fragmentation pattern helps to confirm the connectivity of the naphthalene, ethyl, and piperazine units.
Table 2: Predicted Key Mass Spectrometry Fragments for Piperazine, 1-[2-(1-naphthalenyl)ethyl]-
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M+H]⁺ | Protonated Parent Molecule | 255.19 |
| [C₁₁H₉]⁺ | Naphthylmethyl cation | 141.07 |
| [C₁₂H₁₁]⁺ | Vinylnaphthalene cation | 155.09 |
| [C₅H₁₂N₂]⁺ | Protonated ethylpiperazine | 115.10 |
| [C₄H₉N]⁺ | Piperazine ring fragment | 71.07 |
| [C₂H₅N]⁺ | Piperazine ring fragment | 43.04 |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
The IR spectrum of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- is expected to show several characteristic absorption bands:
Aromatic C-H Stretching: Weak to medium bands in the 3100-3000 cm⁻¹ region, originating from the naphthalene ring. mdpi.com
Aliphatic C-H Stretching: Medium to strong bands between 3000 and 2800 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ groups in the piperazine and ethyl moieties. mdpi.com
N-H Stretching: A medium band in the 3400-3200 cm⁻¹ region, corresponding to the secondary amine in the piperazine ring.
Aromatic C=C Stretching: Several bands of varying intensity in the 1650-1450 cm⁻¹ region, characteristic of the naphthalene ring system. researchgate.net
C-N Stretching: Bands in the 1250-1020 cm⁻¹ region are attributed to the stretching vibrations of the carbon-nitrogen bonds in the piperazine ring and the ethyl linker. nih.gov
Raman spectroscopy complements the IR data, often showing strong signals for the symmetric vibrations of the aromatic naphthalene ring, which may be weak in the IR spectrum.
Table 3: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3400 - 3200 |
| Aromatic C-H Stretch | Naphthalene | 3100 - 3000 |
| Aliphatic C-H Stretch | Piperazine, Ethyl | 3000 - 2800 |
| Aromatic C=C Stretch | Naphthalene | 1650 - 1450 |
| CH₂ Scissoring | Piperazine, Ethyl | ~1450 |
| C-N Stretch | Aliphatic Amines | 1250 - 1020 |
| Aromatic C-H Out-of-Plane Bend | Naphthalene | 900 - 675 |
X-ray Crystallographic Analysis of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- and its Congeners
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including its conformation, bond lengths, bond angles, and intermolecular interactions. mdpi.com
Solid-State Conformation and Intermolecular Interactions
While the specific crystal structure of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- is not widely reported, analysis of its congeners allows for a reliable prediction of its solid-state features. mdpi.comresearchgate.net The piperazine ring is expected to adopt a stable chair conformation. The bulky 2-(1-naphthalenyl)ethyl substituent would preferentially occupy an equatorial position to minimize steric hindrance with the axial protons of the piperazine ring.
The conformation of the ethyl linker is also critical, defined by the torsion angles around the C-C and C-N bonds. These angles will determine the spatial relationship between the piperazine and naphthalene moieties. The molecule is characterized by a planar benzanthrone (B145504) system and a piperazine cycle with a chair conformation. mdpi.com
In the crystal lattice, molecules are packed together through various non-covalent interactions. For this compound, key interactions are likely to include:
N-H···N Hydrogen Bonds: The secondary amine of the piperazine ring can act as a hydrogen bond donor, forming chains or dimers with the nitrogen atoms of adjacent molecules.
C-H···π Interactions: The electron-rich π-system of the naphthalene ring can interact with C-H bonds from the ethyl and piperazine groups of neighboring molecules, playing a significant role in the crystal packing.
π-π Stacking: The planar naphthalene rings may engage in offset π-π stacking interactions, contributing to the stability of the crystal structure. researchgate.net
Table 4: Predicted Key Structural Parameters from X-ray Crystallography
| Parameter | Description | Predicted Value |
| Piperazine Conformation | Ring pucker | Chair |
| Substituent Position | N-ethylnaphthalene group | Equatorial |
| N-C-C-C Torsion Angle | Orientation of ethyl linker | ~180° (anti-periplanar) |
| Intermolecular Interactions | Primary packing forces | N-H···N hydrogen bonds, C-H···π interactions, π-π stacking |
Polymorphism and Crystal Engineering of Piperazine, 1-[2-(1-naphthalenyl)ethyl]-
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net Molecules with conformational flexibility, such as Piperazine, 1-[2-(1-naphthalenyl)ethyl]-, are particularly prone to polymorphism. Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature, pressure), which can lead to different molecular conformations or packing arrangements in the solid state.
The flexibility of the ethyl linker and the potential for different hydrogen bonding networks (e.g., chains vs. dimers) could allow for the formation of multiple polymorphic forms. Each polymorph would have a unique crystal lattice and, consequently, distinct physicochemical properties such as melting point, solubility, and stability.
Crystal engineering principles could be applied to design novel solid forms of this compound. By introducing co-formers (other molecules that co-crystallize with the target), it is possible to create new crystalline structures with tailored properties. For example, co-crystallization with carboxylic acids could lead to the formation of robust salt bridges or hydrogen bonds, directing the crystal packing in a predictable manner. While specific studies on the polymorphism of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- are not prominent, the potential for its existence is high based on its molecular structure. researchgate.net
Theoretical Conformational Analysis and Molecular Dynamics of Piperazine, 1-[2-(1-naphthalenyl)ethyl]-
A comprehensive search of scientific literature and chemical databases did not yield specific studies focused on the theoretical conformational analysis or molecular dynamics of Piperazine, 1-[2-(1-naphthalenyl)ethyl]-. While computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for investigating the conformational preferences and dynamic behavior of molecules, it appears that this particular compound has not been the subject of such detailed in silico analysis in published research.
In a hypothetical theoretical analysis of Piperazine, 1-[2-(1-naphthalenyl)ethyl]-, researchers would likely focus on several key dihedral angles:
Torsion angle around the N-CH2 bond: This would determine the orientation of the ethyl group relative to the piperazine ring.
Torsion angle around the CH2-CH2 bond: This would define the conformation of the ethyl linker itself.
Torsion angle around the CH2-C(naphthyl) bond: This would dictate the orientation of the naphthalene moiety relative to the rest of the molecule.
A potential energy surface (PES) scan, varying these dihedral angles, would identify the global and local energy minima, corresponding to the most stable conformations of the molecule. The energy barriers between these conformations would also provide information about the molecule's flexibility.
Molecular dynamics simulations could further elucidate the dynamic behavior of the compound in a simulated environment, such as in a solvent or interacting with a biological target. These simulations would track the atomic movements over time, revealing the accessible conformational space and the stability of different conformations.
While no specific data tables or detailed research findings for Piperazine, 1-[2-(1-naphthalenyl)ethyl]- can be presented, the following table outlines the types of data that would be generated from such a theoretical study.
Table 1: Hypothetical Data from Conformational Analysis of Piperazine, 1-[2-(1-naphthalenyl)ethyl]-
| Conformational Parameter | Predicted Value/Range | Method of Determination |
|---|---|---|
| Piperazine Ring Conformation | Chair | Energy Minimization (DFT) |
| Dihedral Angle (N-C-C-C) | Gauche and Anti | Potential Energy Surface Scan |
| Rotational Barrier (Naphthyl-CH2) | X kcal/mol | Potential Energy Surface Scan |
It is important to reiterate that the information presented above is a general overview of the methodologies that would be applied to study the conformational analysis and molecular dynamics of Piperazine, 1-[2-(1-naphthalenyl)ethyl]-. The absence of specific published research on this compound prevents a more detailed and data-driven discussion.
Molecular Interactions and Target Engagement Studies of Piperazine, 1 2 1 Naphthalenyl Ethyl
Investigation of Specific Molecular Targets for Piperazine (B1678402), 1-[2-(1-naphthalenyl)ethyl]-
The molecular architecture of Piperazine, 1-[2-(1-naphthalenyl)ethyl]-, featuring a basic piperazine ring, an ethyl linker, and a lipophilic naphthalene (B1677914) moiety, predisposes it to interactions with multiple biological targets. Investigations into this class of compounds have focused on its engagement with key proteins implicated in neurotransmission and cellular regulation.
The arylalkylpiperazine scaffold is a well-established pharmacophore for several G-protein coupled receptors (GPCRs) and sigma (σ) receptors. The specific nature of the aryl group and the linker length significantly influences binding affinity and selectivity.
Sigma Receptors (σRs): The piperazine moiety is a common structural feature in ligands targeting sigma receptors. acs.org Studies comparing piperazine and piperidine (B6355638) derivatives have shown that the nature of this basic ring is a critical determinant of affinity and selectivity for σ1 and σ2 subtypes. nih.govnih.gov For instance, in some molecular contexts, replacing a piperidine ring with a piperazine significantly decreased affinity for the σ1 receptor, highlighting the structural sensitivity of this interaction. acs.orgnih.gov Compounds with an ethylenediamine (B42938) moiety, which is present within the 1-[2-(1-naphthalenyl)ethyl]piperazine structure, have been shown to exhibit a high affinity for both σ1 and σ2 sites. nih.gov
Serotonin (B10506) (5-HT) Receptors: Naphthylpiperazine derivatives are known to act as non-selective, mixed serotonergic agents. wikipedia.org The related compound 1-(1-Naphthyl)piperazine shows complex interactions, acting as a partial agonist at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while antagonizing 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.orgnih.gov It has also been shown to possess a high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors. wikipedia.org The introduction of the ethyl linker in the target compound likely modifies this binding profile.
Dopamine (B1211576) Receptors: The arylpiperazine structure is a key component of many ligands targeting dopamine D2 and D3 receptors. nih.govnih.govdocumentsdelivered.com Structure-activity relationship (SAR) studies on related series demonstrate that N-substitution on the piperazine ring can accommodate various aromatic groups to maintain high affinity and selectivity for the D3 receptor over the D2 receptor. nih.govnih.govmdpi.com
Histamine (B1213489) H3 Receptor (H3R): Certain piperazine derivatives have been identified as potent histamine H3 receptor antagonists. acs.orgnih.govacs.org Research into dual-target ligands has shown that it is possible to achieve high affinity for both H3R and σ1R within the same molecule, though this often requires careful structural optimization of the basic core and the lipophilic portion of the compound. acs.orgnih.gov
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Compound (-)-10e (Indole-piperazine analog) | Dopamine D3 | 0.57 | nih.gov |
| Compound (-)-10e (Indole-piperazine analog) | Dopamine D2 | 47.5 | nih.gov |
| Compound 5 (Piperidine analog) | Sigma-1 (σ1) | 3.64 | acs.org |
| Compound 4 (Piperazine analog) | Sigma-1 (σ1) | 1531 | acs.org |
| 1-(1-Naphthyl)piperazine | Serotonin 5-HT1A | High Affinity | wikipedia.org |
| 1-(1-Naphthyl)piperazine | Serotonin 5-HT2A | High Affinity | wikipedia.org |
Beyond receptor modulation, piperazine-containing compounds have been investigated for their potential to interact with various enzymes.
Acetylcholinesterase (AChE): Some piperazine derivatives have been identified as inhibitors of human acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine. researchgate.net Virtual screening and in vitro assays have shown that these compounds can bind to both the catalytic and peripheral anionic sites of the enzyme. researchgate.net
Carbonic Anhydrases (CAs): Other complex piperazine derivatives, particularly those linked to a naphthalimide moiety, have been evaluated for their ability to inhibit carbonic anhydrases, such as the cancer-associated CAIX isoform. mdpi.com
The study of enzyme kinetics for these compounds typically involves determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) to quantify their potency.
| Compound Class | Enzyme Target | Parameter | Finding | Reference |
|---|---|---|---|---|
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | Binding Affinity (in silico) | Docking studies revealed strong binding affinity. | mdpi.com |
| 1-(1,4-benzodioxane-2-carbonyl) piperazine derivatives | Acetylcholinesterase (AChE) | Inhibition | Compounds demonstrated inhibitory activity in vitro. | researchgate.net |
By engaging with receptors and enzymes, arylalkylpiperazines can modulate intracellular signaling cascades. The specific pathways affected depend on the primary molecular target and the nature of the interaction (e.g., agonism vs. antagonism).
GPCR-Mediated Pathways: Interaction with 5-HT, dopamine, and histamine receptors, which are predominantly GPCRs, can modulate the activity of adenylyl cyclase and phospholipase C. This leads to changes in the levels of secondary messengers like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3)/diacylglycerol (DAG), respectively, influencing a wide range of cellular functions.
PI3K/AKT Pathway: Certain novel piperazine derivatives have been shown to be effective inhibitors of the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. nih.gov Treatment of cancer cells with such compounds has led to a severe reduction in AKT phosphorylation, suggesting a potential mechanism for inducing apoptosis. nih.gov
Src Kinase Signaling: In addition to the PI3K/AKT pathway, piperazine derivatives have been observed to reduce the levels of Src, a non-receptor tyrosine kinase involved in regulating cell proliferation and survival. nih.gov
Elucidation of Mechanism of Action at the Molecular Level for Piperazine, 1-[2-(1-naphthalenyl)ethyl]-
The mechanism of action for Piperazine, 1-[2-(1-naphthalenyl)ethyl]- at the molecular level is likely multifaceted, stemming from its ability to engage multiple targets. Unlike the parent compound piperazine, which functions primarily as a GABA receptor agonist causing flaccid paralysis in helminths, the complex naphthylethyl derivative is expected to have a distinct CNS-focused profile. patsnap.comdrugbank.comchemeurope.com
The collective evidence suggests a multi-target mechanism. Its activity is likely the result of simultaneous modulation of several neurotransmitter systems, including serotonergic and dopaminergic pathways, combined with potential interactions at sigma receptors. wikipedia.orgnih.govresearchgate.net This polypharmacological profile is characteristic of many CNS-active agents, where the therapeutic effect arises from a synergistic or additive action at multiple sites rather than high selectivity for a single target. nih.gov For example, agonism at central serotonin receptors can lead to reduced serotonin turnover, while interaction with dopamine D3 receptors can modulate dopaminergic signaling. nih.govnih.gov
In Vitro Biological Screening Methodologies for Piperazine, 1-[2-(1-naphthalenyl)ethyl]- and its Derivatives
A variety of in vitro methodologies are employed to characterize the biological activity of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- and its derivatives.
Radioligand Binding Assays: This is the primary method for determining the affinity and selectivity of a compound for various receptors. wikipedia.org The technique involves competing the test compound against a radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]spiperone for D2/D3 receptors). nih.gov The results are used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. nih.govnih.gov
Functional Assays: To determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor, functional assays are employed. For GPCRs, GTPγS binding assays are common; they measure the activation of G-proteins upon receptor stimulation by an agonist. nih.gov
Enzyme Inhibition Assays: To screen for enzyme inhibition, specific activity assays are used. For example, the Ellman's method is a colorimetric assay used to measure acetylcholinesterase activity and can be adapted to screen for inhibitors. researchgate.net
Cell-Based Assays: The effects of compounds on cellular processes are studied using various cell-based assays. Cytotoxicity can be assessed using assays like the MTT or neutral red uptake assays on relevant cell lines (e.g., 4T1 breast cancer cells). mdpi.com Cellular imaging with fluorescently tagged analogs or the intrinsic fluorescence of the naphthalimide moiety can be used to study cell permeability and subcellular localization. mdpi.com
Structure Activity Relationship Sar and Structure Target Relationship Str Investigations of Piperazine, 1 2 1 Naphthalenyl Ethyl
Design and Synthesis of Analogues of Piperazine (B1678402), 1-[2-(1-naphthalenyl)ethyl]- for SAR Studies
The design of analogues for SAR studies is centered on systematically modifying specific moieties of the parent compound, Piperazine, 1-[2-(1-naphthalenyl)ethyl]-. The core structure presents several key areas for modification: the naphthalene (B1677914) ring, the ethyl linker, and the piperazine ring, particularly the nitrogen atom at the 4-position (N4). The piperazine scaffold is a privileged structure in drug discovery due to its frequent appearance in biologically active compounds and its synthetic tractability. nih.gov
Synthetic strategies for creating a library of analogues often involve multi-step protocols. A common approach begins with a substitution reaction on a precursor like 1,8-naphthalimide (B145957), which is reacted with 2-(piperazin-1-yl)ethan-1-amine to attach the ethyl-piperazine side chain. mdpi.com Subsequently, the free secondary amine on the piperazine ring can be reacted with various substituted aryl sulfonyl chlorides to generate a diverse set of analogues. mdpi.comnih.gov
Other established synthetic methods for modifying the piperazine core include:
N-Alkylation and N-Arylation: The secondary amine of the piperazine ring is a versatile handle for introducing a wide range of alkyl and aryl substituents through reactions like nucleophilic substitution or reductive amination. mdpi.com
Modification of the Naphthalene Ring: Analogues can be designed where the naphthalene system is replaced by other aromatic or heterocyclic rings to probe the importance of its size, hydrophobicity, and electronic properties. frontiersin.orgpolyu.edu.hkresearchgate.net For instance, replacing the naphthalene moiety with a benzene (B151609) ring has been studied to determine its effect on biological activity. frontiersin.orgpolyu.edu.hk
Linker Modification: The length and flexibility of the ethyl linker connecting the naphthalene and piperazine rings can be altered to understand the optimal spatial arrangement for target binding.
Creation of Rigid Analogues: To reduce conformational flexibility and better understand the bioactive conformation, bridged piperidine (B6355638) or piperazine analogues can be designed and synthesized. nih.gov This approach provides valuable insights into the steric constraints of the target's binding pocket.
These synthetic efforts aim to produce a library of compounds where systematic structural changes can be directly correlated with changes in biological activity, forming the foundation of SAR studies.
Impact of Substituent Modifications on Molecular Interactions and Target Binding of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- Analogues
The modification of substituents on the core structure of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- has a profound impact on the molecule's affinity and selectivity for its biological targets. SAR studies on related compounds have demonstrated how subtle changes can alter molecular interactions like hydrogen bonding, hydrophobic interactions, and electrostatic forces.
One key area of modification is the naphthalene moiety. In a series of analogues designed as inhibitors of equilibrative nucleoside transporters (ENTs), replacing the naphthalene group with a simple benzene ring was found to abolish the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk This finding underscores the critical role of the bulky, lipophilic naphthalene ring in target binding. However, activity could be regained by adding specific substituents to the new benzene ring, indicating that specific electronic and steric properties are required for interaction. frontiersin.orgpolyu.edu.hk
The following tables summarize SAR findings from related compound series, illustrating the impact of specific modifications.
| Compound | Modification from Parent Structure | IC₅₀ on ENT1 (µM) | IC₅₀ on ENT2 (µM) |
|---|---|---|---|
| FPMINT (Parent) | N-(naphthalen-2-yl) | 12.68 | 2.95 |
| Analogue 1 | N-phenyl (naphthalene replaced by benzene) | > 300 | > 300 |
| Analogue 2 | N-(3-chlorophenyl) | 104.92 | > 300 |
| Analogue 3 | N-(4-ethylphenyl) | 2.38 | 0.57 |
| Compound | N-Substituent on Piperazine | D2 Kᵢ (nM) | D3 Kᵢ (nM) | D2/D3 Selectivity |
|---|---|---|---|---|
| D-658 | Benzenesulfonyl | 10.3 | 0.73 | 14.1 |
| D-660 | 2-Naphthalenesulfonyl | 41.2 | 0.58 | 71.0 |
| D-668 | 4-Hydroxybenzenesulfonyl | 0.31 | 0.06 | 5.2 |
These studies demonstrate that the nature of substituents dramatically influences target binding. The introduction of electron-withdrawing or electron-donating groups, bulky or compact moieties, and hydrogen bond donors or acceptors can fine-tune the interaction profile of the molecule, leading to enhanced potency and/or selectivity. mdpi.com
Pharmacophore Modeling and Ligand-Based Drug Design for Piperazine, 1-[2-(1-naphthalenyl)ethyl]-
In the absence of a known 3D structure of the biological target, ligand-based drug design strategies are invaluable. researchgate.net Pharmacophore modeling is a central component of this approach, which involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
For a molecule like Piperazine, 1-[2-(1-naphthalenyl)ethyl]-, a hypothetical pharmacophore model can be generated based on its structural characteristics and the SAR data from its analogues. The key features of such a model would likely include:
A Hydrophobic (HY) Feature: Representing the bulky and lipophilic naphthalene ring, which is crucial for binding, likely through hydrophobic or π-π stacking interactions. frontiersin.orgpolyu.edu.hk
A Positive Ionizable (PI) Feature: Corresponding to the distal nitrogen of the piperazine ring, which is basic and likely protonated at physiological pH, allowing for a key ionic interaction with an acidic amino acid residue (e.g., Asp, Glu) in the target's binding site.
A Hydrogen Bond Acceptor (HBA): The other nitrogen atom within the piperazine ring can act as a hydrogen bond acceptor.
Defined Spatial Relationships: The distances and angles between these pharmacophoric features, dictated by the ethyl linker and the ring systems, are critical for correctly positioning the interaction points within the target's binding pocket.
This ligand-based pharmacophore model is typically developed by superimposing a set of active analogues and abstracting their common chemical features. mdpi.com Once validated, the model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the required pharmacophoric features and are therefore likely to be active. scispace.com This approach accelerates the discovery of new lead compounds by focusing computational and synthetic efforts on molecules with a higher probability of success.
Identification of Key Structural Motifs Essential for Activity of Piperazine, 1-[2-(1-naphthalenyl)ethyl]-
Based on extensive SAR and STR investigations of this compound and its close analogues, several structural motifs have been identified as essential for biological activity.
The Naphthalene Moiety: This group is a critical determinant of activity. Its replacement with a smaller aromatic ring like benzene can lead to a complete loss of activity, highlighting its importance for establishing necessary hydrophobic and/or stacking interactions with the target protein. frontiersin.orgpolyu.edu.hk The specific substitution pattern on the naphthalene ring can also influence potency and selectivity.
The Piperazine Ring: This heterocyclic core acts as a rigid scaffold, correctly orienting the other pharmacophoric elements. nih.gov Its two nitrogen atoms serve distinct and crucial roles. The N1 nitrogen, connected to the ethyl linker, acts as a spacer, while the N4 nitrogen is a key point for interaction (often as a protonated base) and for synthetic modification to fine-tune the pharmacological profile. nih.govresearchgate.net
The Ethylene Linker: The two-carbon chain between the naphthalene and piperazine moieties is vital for establishing the correct distance and spatial orientation between these two key pharmacophores. Changes in the linker's length or rigidity can significantly alter binding affinity by misaligning the interaction points with their complementary sites on the target.
The N4-Piperazine Substituent Position: While the parent compound is unsubstituted at this position, studies on related molecules show that the N4 position is a "hotspot" for modification. researchgate.netnih.govnih.gov Adding substituents here can dramatically modulate target affinity and selectivity, suggesting this part of the molecule extends into a variable region of the binding pocket where different functionalities can be accommodated to enhance binding.
Together, these motifs—the bulky aromatic system, the conformationally constrained diamine scaffold, and the specific linker geometry—constitute the fundamental pharmacophore required for the biological activity of this class of compounds.
Computational Chemistry and Molecular Modeling Studies of Piperazine, 1 2 1 Naphthalenyl Ethyl
Quantum Chemical Calculations of Piperazine (B1678402), 1-[2-(1-naphthalenyl)ethyl]-
Quantum chemical calculations are fundamental in computational chemistry for understanding the intrinsic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), would provide detailed insights into the electronic structure and reactivity of "Piperazine, 1-[2-(1-naphthalenyl)ethyl]-".
Electronic Structure and Reactivity Descriptors
This subsection would typically present data on the molecule's electronic characteristics. Key descriptors that would be calculated include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.
Electron Affinity and Ionization Potential: These descriptors help in understanding the ease with which the molecule can accept or donate an electron, respectively.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness would be derived from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.
Molecular Electrostatic Potential (MEP) maps: These maps would visualize the electron density distribution around the molecule, identifying electrophilic and nucleophilic sites.
A representative data table for such findings would look as follows, though it is important to reiterate that this is a template and not based on actual published data for the specified compound.
| Descriptor | Calculated Value (Hypothetical) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
| Electronegativity (χ) | 3.85 |
| Hardness (η) | 2.65 |
| Softness (S) | 0.38 |
Prediction of Spectroscopic Properties
Quantum chemical calculations can also predict various spectroscopic properties of a molecule. This is valuable for complementing and interpreting experimental data.
NMR (Nuclear Magnetic Resonance) Spectroscopy: Calculations would predict the 1H and 13C NMR chemical shifts.
IR (Infrared) Spectroscopy: The vibrational frequencies would be calculated to predict the IR spectrum, helping to identify characteristic functional groups.
UV-Vis (Ultraviolet-Visible) Spectroscopy: The electronic transitions would be calculated to predict the absorption wavelengths in the UV-Vis spectrum.
A hypothetical data table comparing experimental and calculated spectroscopic data would be structured as follows:
| Spectroscopic Data | Predicted Value (Hypothetical) |
| 1H NMR Chemical Shifts (ppm) | 2.5-3.0 (piperazine), 7.4-8.1 (naphthalene) |
| 13C NMR Chemical Shifts (ppm) | 45-55 (piperazine), 125-135 (naphthalene) |
| Key IR Frequencies (cm-1) | 2800-3000 (C-H stretch), 1450-1600 (aromatic C=C) |
| UV-Vis λmax (nm) | 280 |
Molecular Docking Simulations of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- with Putative Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein receptor.
Binding Mode Prediction and Interaction Analysis
This section would detail how "Piperazine, 1-[2-(1-naphthalenyl)ethyl]-" binds within the active site of a specific protein. The analysis would identify:
Key Intermolecular Interactions: This includes hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces that stabilize the ligand-protein complex.
Binding Pose: The specific three-dimensional orientation of the ligand within the protein's binding pocket.
Affinity Scoring and Ranking
Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. The results are typically presented in a table.
A hypothetical data table for molecular docking results would appear as follows:
| Target Protein | Binding Affinity (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) |
| Protein X | -8.5 | Tyr123, Phe234, Asp156 |
| Protein Y | -7.9 | Trp84, Leu99, Ser101 |
| Protein Z | -7.2 | Val67, Ile89, His112 |
Molecular Dynamics Simulations of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- in Simulated Biological Environments
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of "Piperazine, 1-[2-(1-naphthalenyl)ethyl]-" in a simulated biological environment (e.g., in complex with a protein in water) would reveal:
Stability of the Ligand-Protein Complex: By analyzing the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time.
Flexibility of the System: The root-mean-square fluctuation (RMSF) would indicate which parts of the protein and ligand are more flexible.
Conformational Changes: How the conformations of the ligand and protein change upon binding and over time.
A summary of hypothetical MD simulation results could be presented in a table like this:
| Simulation Parameter | Result (Hypothetical) |
| Simulation Time | 200 ns |
| Average RMSD of Ligand | 1.5 Å |
| Average RMSD of Protein Backbone | 2.0 Å |
| Key Stable Interactions | Hydrogen bond with Asp156, π-π stacking with Phe234 |
Conformational Stability and Flexibility
The three-dimensional structure of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- is dictated by the interplay of its constituent fragments: the piperazine ring, the ethyl linker, and the naphthalene (B1677914) moiety. The conformational landscape of this compound is crucial for its ability to adapt to the topology of various binding sites.
The piperazine ring, a six-membered heterocycle, predominantly adopts a stable chair conformation to minimize steric and torsional strain. mdpi.comresearchgate.net In this arrangement, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. The naphthalenylethyl group at the N1 position generally prefers an equatorial orientation to reduce steric hindrance.
The flexibility of the molecule is primarily attributed to the rotational freedom around the single bonds of the ethyl linker. Key torsional angles determine the spatial relationship between the bulky naphthalene group and the piperazine ring. These angles include:
N(piperazine)-C(ethyl)
C(ethyl)-C(ethyl)
C(ethyl)-C(naphthalene)
Table 1: Key Structural Features and Conformational Preferences
| Molecular Fragment | Predominant Conformation | Key Flexibility Drivers |
|---|---|---|
| Piperazine Ring | Chair Conformation | Ring inversion (boat-chair) |
| Ethyl Linker | Staggered Conformation | Rotation around C-C and C-N single bonds |
| Naphthalene Moiety | Planar Aromatic System | Rotation relative to the ethyl linker |
Ligand-Protein Complex Dynamics
To understand the interaction of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- with its potential biological targets, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the ligand-protein complex, revealing the stability of the binding pose and the nature of the intermolecular interactions over time.
In a typical MD simulation study, the compound is first docked into the binding site of a target protein. The resulting complex is then subjected to a simulation that calculates the motions of atoms over a specific period, often on the nanosecond scale. Key metrics are analyzed to assess the stability of the complex. nih.gov
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable, low, and converging RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and the binding is stable.
Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual amino acid residues or ligand atoms around their average positions. High RMSF values in certain regions of the protein can indicate flexibility, which may be important for ligand binding or protein function. For the ligand, RMSF can highlight which parts of the molecule are more mobile within the binding pocket.
Studies on structurally related piperazine-linked naphthalimide derivatives have shown that these molecules can form stable complexes with target proteins, with RMSD values remaining low and consistent throughout the simulation. nih.govresearchgate.net The piperazine and naphthalene moieties often engage in crucial hydrogen bonding, hydrophobic, and π-π stacking interactions with the amino acid residues of the binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperazine, 1-[2-(1-naphthalenyl)ethyl]- Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com For analogues of Piperazine, 1-[2-(1-naphthalenyl)ethyl]-, QSAR studies can provide valuable insights for designing new derivatives with enhanced potency and selectivity. nih.gov
A QSAR study involves several steps:
Data Set Preparation: A series of analogues with experimentally determined biological activities (e.g., binding affinity, inhibitory concentration) is collected.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.
Model Development: Statistical methods are used to build a regression model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using statistical techniques such as cross-validation.
For piperazine-containing compounds, QSAR studies have successfully been used to explain binding affinities for targets like dopamine (B1211576) receptors. nih.gov Methods such as Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA) are often employed. nih.gov
CoMFA: This 3D-QSAR method generates contour maps that visualize the regions around the aligned molecules where modifications to steric and electrostatic fields would likely increase or decrease biological activity. For instance, a CoMFA map might indicate that adding a bulky group in one region or an electronegative group in another would be beneficial for activity.
HQSAR: This 2D-QSAR technique uses molecular holograms (fingerprints) that encode structural fragments to correlate with activity, providing insights into which fragments are important for the desired biological effect.
The results of such studies provide predictive tools for estimating the activity of newly designed compounds and guide the synthesis of more effective analogues. nih.gov
In Silico Prediction of Pharmacological Relevant Molecular Properties
Before significant resources are invested in synthesizing and testing new chemical entities, in silico methods are used to predict their pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govijcrt.org These predictions help to identify candidates with favorable drug-like characteristics early in the drug discovery process. nih.gov
For Piperazine, 1-[2-(1-naphthalenyl)ethyl]-, several key properties can be computationally estimated using various models and rules.
Lipinski's Rule of Five: This rule provides a set of guidelines to assess the potential for oral bioavailability. A compound is considered "drug-like" if it generally adheres to these criteria:
Molecular Weight (MW) ≤ 500 g/mol
Log P (a measure of lipophilicity) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes. Compounds with a TPSA of ≤ 140 Ų are more likely to exhibit good cell permeability.
Other ADME Properties: Specialized software can predict a range of other properties, including human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, Caco-2 cell permeability, and potential for P-glycoprotein (P-gp) interaction. mdpi.com
Table 2: Predicted Physicochemical and ADME Properties for Piperazine, 1-[2-(1-naphthalenyl)ethyl]-
| Property/Descriptor | Predicted Value | Implication for Drug-Likeness |
|---|---|---|
| Molecular Formula | C18H22N2 | - |
| Molecular Weight | 266.38 g/mol | Complies with Lipinski's Rule (< 500) |
| Log P (calculated) | ~3.5 - 4.0 | Complies with Lipinski's Rule (< 5) |
| Hydrogen Bond Donors | 1 (piperazine N-H) | Complies with Lipinski's Rule (< 5) |
| Hydrogen Bond Acceptors | 2 (both nitrogens) | Complies with Lipinski's Rule (< 10) |
| Topological Polar Surface Area (TPSA) | ~15.3 Ų | Suggests excellent cell permeability |
| Human Intestinal Absorption (HIA) | High | Predicted to be well-absorbed orally |
| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Lipophilicity and TPSA suggest CNS penetration |
Advanced Analytical Methodologies for Research and Development of Piperazine, 1 2 1 Naphthalenyl Ethyl
Chromatographic Methods for Purity Assessment and Isolation of Piperazine (B1678402), 1-[2-(1-naphthalenyl)ethyl]- and its Intermediates
Chromatographic techniques are indispensable for the separation and quantification of "Piperazine, 1-[2-(1-naphthalenyl)ethyl]-" from its synthetic intermediates and potential byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the purity assessment of "Piperazine, 1-[2-(1-naphthalenyl)ethyl]-". The method's success hinges on the optimization of several parameters to achieve adequate separation of the target compound from any related substances.
A typical stability-indicating RP-HPLC method for a related naphthylpiperazine derivative, naftopidil (B1677906), has been developed and validated, which can serve as a foundational approach for "Piperazine, 1-[2-(1-naphthalenyl)ethyl]-". akjournals.com The separation is generally achieved on a C18 column with a gradient mobile phase system, often consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile. UV detection is commonly employed, with the detection wavelength set at the absorption maximum of the naphthalene (B1677914) chromophore, typically around 284 nm.
Method development would involve a systematic evaluation of stationary phases, mobile phase composition (including pH and organic modifier), flow rate, and column temperature to ensure the resolution of all potential impurities. The method would then be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness. slideshare.net
Table 1: Illustrative RP-HPLC Method Parameters for Analysis of a Naphthylpiperazine Derivative
| Parameter | Condition |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate (pH 4.0) B: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 284 nm |
| Column Temperature | Ambient |
This table is based on methods developed for the related compound naftopidil and serves as a representative example.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
During the synthesis of "Piperazine, 1-[2-(1-naphthalenyl)ethyl]-", volatile byproducts and residual starting materials may be present. GC-MS is the ideal technique for the identification and quantification of these volatile impurities due to its high resolution and sensitivity. hakon-art.com
A GC method for the analysis of piperazine and its ethyl derivatives has been established, which can be adapted for the analysis of volatile intermediates in the synthesis of the target compound. researchgate.net The method typically utilizes a capillary column with a stationary phase suitable for the analysis of amines, such as a DB-17 or equivalent. researchgate.net The carrier gas is usually helium, and a temperature-programmed oven is employed to ensure the separation of compounds with a range of boiling points. The mass spectrometer serves as a highly specific detector, allowing for the unambiguous identification of the separated components based on their mass spectra.
Method validation would include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy for any identified volatile byproducts. hakon-art.com
Table 2: Representative GC Conditions for the Analysis of Piperazine Derivatives
| Parameter | Condition |
| Column | DB-17 (30 m x 0.53 mm, 1 µm film thickness) |
| Carrier Gas | Helium at 2 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 260°C |
| Oven Program | 150°C (hold 10 min), then 35°C/min to 260°C (hold 2 min) |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
This table is based on a method for the analysis of piperazine and its simple alkyl derivatives and provides a starting point for method development for volatile byproducts in the synthesis of Piperazine, 1-[2-(1-naphthalenyl)ethyl]-. researchgate.net
Advanced Spectroscopic Techniques for Quantitative Analysis in Research Matrices
Spectroscopic methods are crucial for the structural elucidation and quantitative analysis of "Piperazine, 1-[2-(1-naphthalenyl)ethyl]-". Techniques such as UV-Visible spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information.
UV-Visible spectroscopy can be employed for the quantitative determination of the compound in various research matrices, leveraging the strong absorbance of the naphthalene moiety. While the piperazine ring itself does not absorb significantly in the UV range, the naphthalenyl group provides a distinct chromophore. nist.gov A rapid analysis method using UV-Vis spectroscopy has been established for piperazine ferulate tablets, demonstrating the utility of this technique for quantitative purposes. pharmtech.com For "Piperazine, 1-[2-(1-naphthalenyl)ethyl]-", a wavelength maximum in the UV region would be identified and used to construct a calibration curve for quantification.
NMR spectroscopy (¹H and ¹³C) is an unparalleled tool for the structural confirmation of "Piperazine, 1-[2-(1-naphthalenyl)ethyl]-" and its intermediates. nih.gov
¹H NMR spectra would provide information on the number of different types of protons and their neighboring environments. Characteristic signals would be expected for the aromatic protons of the naphthalene ring, the ethyl linker, and the piperazine ring protons.
¹³C NMR spectra would complement the ¹H NMR data by showing the signals for all unique carbon atoms in the molecule.
While specific spectral data for "Piperazine, 1-[2-(1-naphthalenyl)ethyl]-" is not publicly available, data for the related compound 1-(1-Naphthyl)piperazine shows characteristic aromatic and aliphatic signals that would be analogous. nih.gov
Characterization of Degradation Pathways and Stability in Research Formulations
Understanding the degradation pathways and stability of "Piperazine, 1-[2-(1-naphthalenyl)ethyl]-" is critical for the development of stable research formulations. Forced degradation studies are performed to intentionally degrade the compound under more severe conditions than accelerated stability testing. nih.gov These studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods. akjournals.comresearchgate.net
Forced degradation studies on the related compound naftopidil have shown that it is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. akjournals.comresearchgate.net It is anticipated that "Piperazine, 1-[2-(1-naphthalenyl)ethyl]-" would exhibit similar degradation profiles due to the presence of the piperazine and naphthalene functionalities.
The typical stress conditions employed in forced degradation studies include:
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.
Basic Hydrolysis: Treatment with sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at elevated temperatures.
Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
Thermal Degradation: Heating the solid drug or a solution at high temperatures.
The stressed samples are then analyzed by a stability-indicating HPLC method to separate the parent drug from its degradation products. researchgate.net The extent of degradation is typically targeted to be in the range of 5-20%. pharmaguideline.com
Table 3: Summary of Forced Degradation Studies on a Related Naphthylpiperazine Compound (Naftopidil)
| Stress Condition | Reagent/Condition | Observation |
| Acidic Hydrolysis | 0.1 M HCl, reflux for 8h | Significant degradation observed |
| Basic Hydrolysis | 0.1 M NaOH, reflux for 8h | Significant degradation observed |
| Oxidative Degradation | 30% H₂O₂, 24h at RT | Degradation observed |
| Photodegradation | UV light (254 nm), 24h | Degradation observed |
| Thermal Degradation | 100°C for 48h | No significant degradation |
This table is based on forced degradation studies of naftopidil and is illustrative of the expected degradation behavior of Piperazine, 1-[2-(1-naphthalenyl)ethyl]-. akjournals.comresearchgate.net
The identification of major degradation products would be carried out using techniques such as LC-MS/MS, where the mass of the degradation products can be determined and fragmentation patterns can provide structural clues.
Future Research Directions and Theoretical Applications of Piperazine, 1 2 1 Naphthalenyl Ethyl
Exploration of Novel Molecular Scaffolds Derived from Piperazine (B1678402), 1-[2-(1-naphthalenyl)ethyl]-
The core structure of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- serves as a versatile building block for the synthesis of more complex and functionally diverse molecular scaffolds. Research has demonstrated that the piperazine and naphthalene (B1677914) moieties can be readily modified to generate novel derivatives with unique properties.
A prominent strategy involves linking the piperazine nitrogen to other complex aromatic systems. For instance, new piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized. These compounds are created through a two-step process where a piperazine-ethyl amine is first attached to a 1,8-naphthalimide (B145957) unit, followed by the addition of an arylsulfonyl group to the terminal piperazine nitrogen. mdpi.comnih.gov This approach yields novel, stable, light-yellow solids with potential applications in theranostics. mdpi.comnih.gov
Another avenue of exploration is the creation of hybrid molecules that combine the pharmacophoric elements of the piperazine-naphthalene structure with other biologically active fragments, such as aminotetralin. nih.gov This has led to the development of compounds with high affinity and selectivity for specific biological targets, like dopamine (B1211576) receptors. nih.gov Furthermore, the core scaffold can be integrated into larger systems, such as benzanthrone (B145504) dyes, by reacting a similar structure, 1-(2-phenylethyl)piperazine, with 3-bromobenzanthrone (B182157) to create novel fluorescent compounds. mdpi.com
The synthesis of these new scaffolds often involves established chemical reactions, including nucleophilic substitution and condensation reactions, demonstrating the chemical tractability of the parent compound for creating a diverse library of derivatives. mdpi.commdpi.comnih.gov
Table 1: Examples of Synthesized Scaffolds Derived from Related Piperazine Precursors This table is interactive. Click on the headers to sort.
| Precursor Fragment | Added Moiety/Fragment | Resulting Scaffold Class | Reference |
|---|---|---|---|
| Piperazine-ethyl amine | 1,8-Naphthalimide, Aryl sulfonyl chloride | Naphthalimide-Arylsulfonyl Derivatives | mdpi.com |
| 1-(Naphthalene-2-yl)-piperazine | 2-Chloropropionitrile, Hydrogenation | 2-(4-(naphthalen-2-yl)piperazin-1-yl)ethanamine | nih.gov |
| N-ethyl-piperazine | Oleanonic/Ursonic acid, Pyridinecarboxaldehydes | Hybrid Chalcone N-ethyl-piperazinyl Amides | nih.gov |
| 1-(2-Phenylethyl)piperazine | 3-Bromobenzanthrone | Benzanthrone Dye | mdpi.com |
Development of Advanced Chemical Probes and Tools Based on Piperazine, 1-[2-(1-naphthalenyl)ethyl]- for Biological Systems
Derivatives of the Piperazine, 1-[2-(1-naphthalenyl)ethyl]- scaffold are promising candidates for the development of chemical probes and tools to investigate complex biological systems. The intrinsic properties of the naphthalene group, a fluorophore, combined with the versatile piperazine linker, allow for the design of molecules tailored for specific biological imaging and sensing applications.
For example, piperazine-linked 1,8-naphthalimide derivatives have been specifically investigated for their potential in fluorescent cellular imaging. nih.gov Studies on breast cancer cell lines showed that these compounds have good membrane permeability and can distribute throughout the cytoplasm, making them suitable for tracking and imaging applications. nih.gov The 1,8-naphthalimide moiety is a well-known fluorophore, and its incorporation into the piperazine scaffold has been used to study and track various cellular organelles, including the nucleus, Golgi apparatus, and lipid droplets. nih.gov
Beyond general cellular imaging, piperazine-appended structures can be engineered into chemosensors for detecting specific ions or molecules. A piperazine-appended Schiff base chemosensor was developed that could selectively detect metal ions like Zn(II), Cd(II), and Hg(II). rsc.org This probe demonstrated practical applications in tracking zinc and mercury ions within plant and HeLa cells, highlighting the potential for creating highly specific biological tools from this structural class. rsc.org The development of such probes leverages the ability to modify the scaffold to create specific binding sites, which, upon interaction with the target analyte, produce a measurable signal, such as a change in fluorescence. rsc.orgscispace.com
Theoretical Frameworks for Modulating Biological Pathways with Piperazine, 1-[2-(1-naphthalenyl)ethyl]- Derivatives
Theoretical and computational chemistry provide powerful frameworks for understanding and predicting how derivatives of Piperazine, 1-[2-(1-naphthalenyl)ethyl]- interact with biological targets. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in rational drug design. nih.govnih.gov
QSAR studies have been successfully applied to arylpiperazine derivatives to elucidate the key molecular features that govern their anti-proliferative activity against cancer cell lines. nih.gov These models can identify specific physicochemical descriptors—such as molecular topology and electronic properties—that correlate with biological activity, providing a roadmap for designing more potent compounds. nih.gov
Molecular docking simulations offer insights into the specific binding interactions between a ligand and its target receptor. For piperazine derivatives, docking studies have been used to predict binding affinities and modes of interaction with targets like the androgen receptor in prostate cancer and the Papain-like protease (PLpro) of the SARS-CoV-2 virus. nih.govnih.gov These computational models can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-receptor complex, guiding the design of derivatives with enhanced target specificity and affinity. nih.gov For instance, in silico studies of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives suggested their ability to target CAIX-expressing cancers, a finding that can guide future experimental validation. nih.gov
Potential for Scaffold Hopping and Lead Optimization from Piperazine, 1-[2-(1-naphthalenyl)ethyl]-
The Piperazine, 1-[2-(1-naphthalenyl)ethyl]- scaffold is an excellent candidate for lead optimization strategies, including scaffold hopping. Scaffold hopping is a drug design approach that involves replacing the core structure (scaffold) of a molecule with a different, often bioisosteric, framework while preserving its biological activity. researchgate.net This strategy is particularly useful for improving physicochemical properties, overcoming metabolic liabilities, or exploring novel chemical space to escape existing patents. researchgate.netrsc.org
Starting from the Piperazine, 1-[2-(1-naphthalenyl)ethyl]- core, one could employ scaffold hopping in several ways:
Replacing the Naphthalene Ring: The naphthalene system, being an aromatic hydrocarbon, can be susceptible to oxidative metabolism. A common hopping strategy is to replace it with a more electron-deficient heteroaromatic ring, such as a pyridine (B92270) or quinoline, which can increase metabolic stability while maintaining the necessary structural orientation for receptor binding. rsc.orgsdstate.edu
Modifying the Piperazine Ring: The piperazine ring itself can be replaced with other cyclic amines or constrained analogues to alter properties like basicity, lipophilicity, and conformational flexibility.
Altering the Ethyl Linker: The ethyl linker can be modified in length or rigidity to optimize the spatial relationship between the piperazine and aromatic moieties.
Synergistic Research Combining Experimental and Computational Approaches for Piperazine, 1-[2-(1-naphthalenyl)ethyl]-
The future development of derivatives from Piperazine, 1-[2-(1-naphthalenyl)ethyl]- will greatly benefit from a synergistic approach that tightly integrates experimental synthesis and biological testing with computational modeling. This combined strategy accelerates the discovery process by allowing for the rational design of molecules and a deeper understanding of their mechanisms of action. researchgate.netnih.gov
A typical workflow involves:
Computational Design: Using tools like molecular docking and QSAR, a library of virtual derivatives is designed and screened in silico to prioritize candidates with the highest predicted activity and best drug-like properties. nih.govnih.gov
Chemical Synthesis: The most promising candidates identified computationally are then synthesized in the laboratory. mdpi.com
Experimental Validation: The synthesized compounds undergo rigorous experimental testing, including structural characterization (e.g., NMR, mass spectrometry) and biological evaluation (e.g., cytotoxicity assays, receptor binding assays, cellular imaging). mdpi.comnih.gov
Iterative Refinement: The experimental results are used to validate and refine the computational models. This feedback loop leads to more accurate predictive models and informs the design of the next generation of compounds. nih.gov
Studies on related piperazine derivatives have successfully employed this integrated approach. For example, researchers have combined the synthesis and in vitro cytotoxicity testing of novel compounds with molecular docking and ADMET simulations to understand their anticancer potential. nih.gov Similarly, theoretical studies using Density Functional Theory (DFT) have been used to support the experimental structural analysis (FT-IR, NMR, UV-Vis) of newly synthesized compounds, ensuring that theoretical data and experimental findings are compatible. researchgate.net This synergy between computational prediction and experimental validation is crucial for efficiently navigating the complex landscape of drug discovery and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing piperazine derivatives structurally analogous to 1-[2-(1-naphthalenyl)ethyl]-piperazine?
- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, 1-[2-(2-hydroxyethoxy)-ethyl]-piperazine is synthesized via a condensation reaction between piperazine and chlorinated intermediates (e.g., chloroethoxyethanol) under controlled heating (140–155°C) and inert conditions, yielding ~60% after neutralization and purification . Analogous protocols can be adapted using 1-naphthalenyl ethyl halides as electrophiles.
- Key Steps :
- React piperazine with 2-(1-naphthalenyl)ethyl chloride/bromide in a polar aprotic solvent (e.g., DMF).
- Optimize temperature (100–150°C) and stoichiometry to minimize byproducts.
- Purify via column chromatography or recrystallization.
Q. How can spectroscopic techniques characterize the structural integrity of 1-[2-(1-naphthalenyl)ethyl]-piperazine?
- Analytical Workflow :
- NMR : Confirm substitution patterns via -NMR (e.g., naphthalene aromatic protons at δ 7.2–8.3 ppm; piperazine methylene protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : Validate molecular weight using ESI-MS (e.g., [M+H] at m/z ~325 for CHN).
- IR : Identify amine N–H stretches (~3300 cm) and aromatic C=C bonds (~1600 cm).
Q. What computational methods predict the physicochemical properties of this compound?
- Tools : Use software like Gaussian or ADF for DFT calculations.
- Parameters :
- LogP : Predicted ~3.5 (indicating moderate lipophilicity).
- pKa : Piperazine amines exhibit pKa ~9.5 (basic) and ~5.5 (protonated) .
- Solubility : Estimate via COSMO-RS; likely <1 mg/mL in water due to naphthalene hydrophobicity.
Advanced Research Questions
Q. How do structural modifications of the piperazine core influence dopamine transporter (DAT) binding affinity?
- Case Study : Analogous compounds like GBR 12909 (1-[2-(bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine) show high DAT affinity (IC <10 nM) due to:
- Rigidification : Bridged piperazines enhance conformational stability .
- Substituent Effects : Fluorine atoms on aryl groups improve lipophilicity and target engagement .
- Design Strategy :
- Introduce electron-withdrawing groups (e.g., -CF) on the naphthalene ring to modulate π-π interactions.
- Evaluate SAR via radioligand binding assays using [H]WIN 35,428 .
Q. What experimental approaches resolve contradictions in reported biological activities of piperazine derivatives?
- Example : Discrepancies in DAT inhibition potency may arise from assay conditions (e.g., cell type, buffer pH).
- Protocol :
- Standardize assays using HEK-293 cells expressing human DAT.
- Compare IC values under identical conditions (pH 7.4, 37°C).
- Validate via kinetic analysis (K calculations) to account for non-equilibrium binding .
Q. How can in silico modeling guide the optimization of pharmacokinetic properties?
- Approach :
- ADMET Prediction : Use QikProp to assess BBB permeability (predicted >0.3 cm/s) and CYP450 inhibition risks.
- Molecular Dynamics : Simulate binding to DAT homology models (e.g., based on LeuT fold) to identify critical residues (e.g., Tyr-124, Asp-79) .
- Data Table :
| Property | Predicted Value | Method |
|---|---|---|
| LogBB | 0.8 | QikProp |
| CYP2D6 Inhibition | Moderate | SwissADME |
| Plasma Protein Binding | 85% | ADMETLab |
Methodological Challenges
Q. What strategies mitigate low yields in the synthesis of naphthalene-substituted piperazines?
- Solutions :
- Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity of aryl halides.
- Employ microwave-assisted synthesis for faster reaction times and higher purity .
- Optimize protecting groups (e.g., Boc for amines) to prevent side reactions.
Q. How to validate the specificity of piperazine derivatives for DAT over serotonin transporters (SERT)?
- Assay Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
